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Compound of Interest

Compound Name: SR-3306

Cat. No.: B610974

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and
preclinical evaluation of SR-3306, a selective and brain-penetrant c-Jun N-terminal kinase
(INK) inhibitor. The information presented herein is compiled from publicly available research
and is intended to serve as a comprehensive resource for professionals in the fields of
neuroscience, oncology, and drug discovery.

Introduction: The Rationale for JNK Inhibition

c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to
the mitogen-activated protein kinase (MAPK) superfamily. The JNK signaling pathway is a
critical regulator of a diverse range of cellular processes, including inflammation, apoptosis, cell
differentiation, and proliferation. Dysregulation of the JNK pathway has been implicated in the
pathophysiology of numerous diseases, including neurodegenerative disorders such as
Parkinson's disease and Alzheimer's disease, as well as cancer and metabolic disorders. This
has made the development of potent and selective JNK inhibitors a significant area of interest
for therapeutic intervention. SR-3306 emerged from these efforts as a promising preclinical
candidate.

Discovery and Core Attributes of SR-3306

SR-3306 is an aminopyrimidine-based, ATP-competitive inhibitor of INK.[1] Its development
was part of a translational research effort to create a potent, selective, and orally bioavailable
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JNK inhibitor with good brain penetration for the potential treatment of neurodegenerative
diseases.[1]

Biochemical and Cellular Potency

SR-3306 demonstrates modest to potent inhibitory activity against JNK isoforms with excellent
selectivity over the closely related p38 MAP kinase.[1] Its cell-based potency is comparable to
its biochemical activity, indicating good cell permeability.[1]

Table 1: Biochemical and Cellular Potency of SR-3306[1]

Target IC50 (nM)
JNK1 67

JINK2 283

JNK3 159

p38 >20,000
Cellular p-c-jun Inhibition (INS-1 cells) 216

Kinase Selectivity Profile

To assess its broader kinase selectivity, SR-3306 was screened against a large panel of
kinases. The results demonstrated that SR-3306 is a highly selective inhibitor of INK.[1]

Signaling Pathway and Mechanism of Action

SR-3306 exerts its effects by inhibiting the JNK signaling cascade. This pathway is typically
activated by cellular stress signals, leading to the phosphorylation and activation of the
transcription factor c-Jun, which in turn regulates the expression of genes involved in apoptosis
and inflammation. By competitively binding to the ATP-binding site of INK, SR-3306 prevents
the phosphorylation of c-Jun, thereby mitigating the downstream consequences of JNK
activation.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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